molecular formula C12H13NO2 B1328995 2-(2-Furylmethoxy)-4-methylaniline CAS No. 946774-09-0

2-(2-Furylmethoxy)-4-methylaniline

Cat. No.: B1328995
CAS No.: 946774-09-0
M. Wt: 203.24 g/mol
InChI Key: KDBHMFDZENNEMR-UHFFFAOYSA-N
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Description

2-(2-Furylmethoxy)-4-methylaniline is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a furan ring, a methoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethoxy)-4-methylaniline typically involves the reaction of 2-furylmethanol with 4-methylaniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furylmethoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(2-Furylmethoxy)-4-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group can participate in hydrogen bonding and π-π interactions with target molecules, modulating their activity. The aniline moiety can interact with enzymes and receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

  • 2-(2-Furylmethoxy)aniline
  • 4-(2-Furylmethoxy)-2-methylaniline
  • 2,5-Dimethylfuran

Comparison: 2-(2-Furylmethoxy)-4-methylaniline is unique due to the specific positioning of the methoxy and aniline groups, which confer distinct chemical and biological properties. Compared to 2-(2-Furylmethoxy)aniline, the presence of the methyl group in this compound can influence its reactivity and interactions with other molecules. Similarly, 4-(2-Furylmethoxy)-2-methylaniline has a different substitution pattern, affecting its chemical behavior .

Properties

IUPAC Name

2-(furan-2-ylmethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHMFDZENNEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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